molecular formula C20H27N3O3 B11004864 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-cyclooctylacetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-cyclooctylacetamide

Cat. No.: B11004864
M. Wt: 357.4 g/mol
InChI Key: LWUNVQAAZFMZAQ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide: is a synthetic organic compound characterized by its unique imidazolidinyl and cyclooctylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide typically involves the following steps:

    Formation of the Imidazolidinyl Ring: The imidazolidinyl ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Benzylation: The imidazolidinyl ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Acylation: The benzylated imidazolidinyl compound is acylated with cyclooctylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activities.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-cyclooctylacetamide

InChI

InChI=1S/C20H27N3O3/c24-18(21-16-11-7-2-1-3-8-12-16)13-17-19(25)23(20(26)22-17)14-15-9-5-4-6-10-15/h4-6,9-10,16-17H,1-3,7-8,11-14H2,(H,21,24)(H,22,26)

InChI Key

LWUNVQAAZFMZAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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